molecular formula C25H38S2 B2750532 7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene CAS No. 365547-20-2

7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Cat. No.: B2750532
CAS No.: 365547-20-2
M. Wt: 402.7
InChI Key: NUCIQEWGTLOQTR-UHFFFAOYSA-N
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Description

This compound is a π-conjugated tricyclic molecule featuring two sulfur atoms (dithia) in its core structure and bulky 2-ethylhexyl substituents at the 7-position. Its synthesis involves a direct C-H arylation reaction using palladium(II) acetate and potassium propionate as catalysts, enabling coupling between 4,7-dibromobenzo[c][1,2,5]thiadiazole and 4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene . Key structural confirmations include elemental analysis, HRMS, and NMR/UV spectral data. The bulky 2-ethylhexyl groups enhance solubility in organic solvents, making it suitable for solution-processed organic optoelectronic devices such as organic solar cells (OSCs) and light-emitting diodes (OLEDs). However, yields remain moderate (23–27%) due to competing polymerization at elevated temperatures (>80°C) .

Properties

IUPAC Name

7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38S2/c1-5-9-11-19(7-3)17-25(18-20(8-4)12-10-6-2)21-13-15-26-23(21)24-22(25)14-16-27-24/h13-16,19-20H,5-12,17-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCIQEWGTLOQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1(C2=C(C3=C1C=CS3)SC=C2)CC(CC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene typically involves the following steps:

    Formation of the cyclopenta[1,2-b5,4-b’]dithiophene core: This can be achieved through a series of cyclization reactions starting from appropriate thiophene derivatives.

    Introduction of 2-ethylhexyl groups: The alkylation of the cyclopenta[1,2-b:5,4-b’]dithiophene core with 2-ethylhexyl halides under basic conditions results in the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce sulfone groups, enhancing its electron-withdrawing properties.

    Substitution: Halogenation and other substitution reactions can be performed on the thiophene rings to modify its electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.

Major Products

    Oxidation: Sulfone derivatives of the compound.

    Substitution: Halogenated derivatives with modified electronic properties.

Scientific Research Applications

Overview

7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is a complex organic compound recognized for its unique tricyclic structure that includes sulfur atoms and functional groups. This compound has garnered attention for its potential applications in various scientific fields, particularly in chemistry, biology, medicine, and materials science.

Chemistry

  • Building Block for Synthesis : The compound serves as a foundational element in the synthesis of more complex molecules and materials. Its unique structure allows chemists to utilize it in creating derivatives with specific properties tailored for various applications.

Biology

  • Biological Activity Investigation : Research has focused on the compound's interactions with biological systems. Preliminary studies suggest potential effects on cellular processes due to its ability to generate reactive oxygen species (ROS) and interact with DNA, which may lead to cellular damage or apoptosis under certain conditions.

Medicine

  • Therapeutic Properties Exploration : The compound is being explored for its potential therapeutic applications, particularly in drug development targeting metabolic pathways and enzyme inhibition. Its unique structure may provide novel mechanisms for treating diseases.

Industry

  • Advanced Materials Production : In industrial contexts, this compound is utilized in the development of advanced materials such as organic semiconductors and photovoltaic cells. Its structural properties enhance the efficiency and stability of these materials.

Case Studies

  • Organic Solar Cells : Research has demonstrated that this compound can be incorporated into the architecture of organic solar cells. The compound's ability to facilitate charge transport and improve energy conversion efficiency has been documented in several studies.
  • Biological Mechanisms : A study investigating the compound's effects on cancer cell lines revealed that it may inhibit specific enzymes involved in cell proliferation while inducing oxidative stress through ROS generation. This dual action presents a promising avenue for further research into its anti-cancer properties.

Mechanism of Action

The mechanism by which 4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene exerts its effects is primarily through its electronic structure. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Functional Groups Key Applications Reference
7,7-Bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene C₃₄H₄₈S₄ 2-Ethylhexyl (solubilizing groups) Organic optoelectronics
4,10-Dibromo-7-octyl-3,11-dithia-7-azatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene C₁₆H₁₉NBr₂S₂ Bromine (electron-withdrawing), octyl, nitrogen Pharmaceutical intermediates
3,7,11-Trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraen-4-ylboronic acid C₈H₅BO₂S₃ Boronic acid (cross-coupling handle) Suzuki-Miyaura coupling reactions
3,7λ⁶,11-Trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide C₉H₈O₂S₃ Sulfone groups (electron-deficient) High-polarity applications
Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxaldehyde C₁₁H₆O₂S₃ Aldehyde (reactive for functionalization) Pharmaceutical intermediates

Electronic and Application-Specific Properties

  • Optoelectronic Performance : The target compound’s extended π-conjugation and alkyl substituents optimize charge transport in OSCs, whereas sulfone-containing analogs (e.g., C₉H₈O₂S₃) exhibit reduced conjugation due to electron-deficient sulfones, limiting their use in light-harvesting layers .
  • Reactivity : Boronic acid derivatives (C₈H₅BO₂S₃) enable modular synthesis via Suzuki coupling, contrasting with the target compound’s fixed structure .
  • Pharmaceutical Relevance : 7-Azatricyclo analogs (C₁₆H₁₉NBr₂S₂) and aldehyde-functionalized compounds (C₁₁H₆O₂S₃) serve as intermediates for bioactive molecule synthesis, leveraging bromine/aldehyde reactivity .

Q & A

Q. What are the optimal synthetic routes for 7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene, and what challenges arise in achieving high yields?

Methodological Answer: Synthesis of this tricyclic compound requires multi-step strategies involving cyclization, functionalization, and purification. A general approach includes:

  • Step 1: Formation of the dithia core via sulfur-mediated cyclization, as seen in analogous tricyclic systems .
  • Step 2: Alkylation with 2-ethylhexyl groups under controlled conditions (e.g., using NaH as a base in THF) to avoid steric hindrance .
  • Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Key Challenges:

  • Steric effects: Bulky 2-ethylhexyl substituents may hinder cyclization.
  • Oxidation sensitivity: Thioether bonds require inert atmospheres (N₂/Ar) during synthesis .
Synthetic StepReagents/ConditionsYield RangeReference
Core formationS₈, DMF, 110°C40-55%
Alkylation2-ethylhexyl bromide, NaH, THF60-70%

Q. How can spectroscopic techniques (NMR, MS, IR) be optimized to characterize the structural complexity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Focus on resolving overlapping signals from the tricyclic core and alkyl chains. Use high-field instruments (≥500 MHz) and deuterated chloroform (CDCl₃) for solubility. Key signals:
    • Thioether protons (δ 2.5-3.5 ppm) .
    • Alkyl chain protons (δ 0.8-1.5 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (calc. ~450 g/mol). Fragmentation patterns help identify the dithia core .
  • IR Spectroscopy: Detect C-S stretches (600-700 cm⁻¹) and alkyl C-H vibrations (2800-3000 cm⁻¹) .

Data Interpretation Tip: Compare experimental spectra with computational predictions (e.g., DFT simulations) to resolve ambiguities .

Q. What factors influence the stability of this compound under varying storage conditions (light, temperature, solvents)?

Methodological Answer: Stability studies should include:

  • Thermal Stability: Thermogravimetric analysis (TGA) to assess decomposition temperatures (expected >200°C for similar tricyclic compounds) .
  • Photostability: UV-Vis exposure tests (e.g., 254 nm for 24 hrs) to monitor degradation via HPLC .
  • Solvent Compatibility: Avoid polar aprotic solvents (e.g., DMSO) that may oxidize thioether bonds. Use hexane or toluene for long-term storage .

Advanced Research Questions

Q. How can experimental designs (e.g., factorial design) optimize reaction parameters for scalable synthesis?

Methodological Answer: A 2³ factorial design can evaluate three critical factors:

  • Factor A: Reaction temperature (80°C vs. 120°C).
  • Factor B: Catalyst loading (5% vs. 10% Pd/C).
  • Factor C: Solvent polarity (toluene vs. DMF).

Outcome Metrics: Yield, purity (HPLC), and reaction time. Use ANOVA to identify significant interactions .

FactorLevel 1Level 2Optimal Condition
Temperature80°C120°C100°C (interpolated)
Catalyst5% Pd/C10% Pd/C7.5% Pd/C

Reference: Similar optimization frameworks for tricyclic compounds are detailed in .

Q. What computational methods (DFT, MD simulations) elucidate the electronic and steric effects of the 2-ethylhexyl substituents?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate HOMO/LUMO energies to predict reactivity. The bulky substituents lower HOMO energy, reducing electrophilic attack susceptibility .
  • Molecular Dynamics (MD): Simulate solvent interactions to optimize solubility. For example, hexane shows better solvation than ethanol due to nonpolar alkyl chains .

Software Tools: Gaussian (DFT), GROMACS (MD) .

Q. How can contradictions in reported data (e.g., conflicting solubility values) be resolved through systematic validation?

Methodological Answer:

  • Reproducibility Protocol:
    • Standardize solvent purity (HPLC-grade).
    • Control humidity (<10% RH) during solubility tests.
    • Use dynamic light scattering (DLS) to detect aggregates.
  • Statistical Analysis: Apply Grubbs’ test to identify outliers in conflicting datasets .

Case Study: Discrepancies in similar compounds’ melting points were resolved by controlling crystalline polymorphs via slow cooling .

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